1-((2S,3S,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
Description
This compound is a fluorinated and methylated pyrimidine dione derivative with a tetrahydrofuran (THF) backbone. Its stereochemistry (2S,3S,4S,5S) and substituents—3-fluoro, 4-hydroxy, 5-hydroxymethyl, and 3-methyl groups—distinguish it from related analogs. The fluorine atom enhances electronegativity and metabolic stability, while the hydroxymethyl group contributes to solubility.
Properties
IUPAC Name |
1-[(2S,3S,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O5/c1-10(11)7(16)5(4-14)18-8(10)13-3-2-6(15)12-9(13)17/h2-3,5,7-8,14,16H,4H2,1H3,(H,12,15,17)/t5-,7-,8-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKKGZQTGXJVKW-BNJNZJEJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]([C@@H](O[C@@H]1N2C=CC(=O)NC2=O)CO)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2S,3S,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves the fluorination of a suitable precursor, followed by cyclization and functional group manipulation to obtain the desired stereochemistry. Key steps may include:
Fluorination: Selective introduction of a fluorine atom onto the sugar ring precursor.
Cyclization: Formation of the tetrahydrofuran ring.
Functional Group Manipulation: Introduction of hydroxy, hydroxymethyl, and methyl groups under specific reaction conditions.
Industrial Production Methods
Industrial-scale production of this compound might involve optimizing the above synthetic route for scalability, yield, and cost-effectiveness. Techniques such as flow chemistry, microwave-assisted synthesis, and enzymatic catalysis could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxymethyl group.
Reduction: Reductive transformations could be applied to modify the functional groups.
Substitution: Nucleophilic substitution at the fluorinated carbon is a key reaction, given the reactivity of fluorine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Ammonia, amines, or thiols for substitution reactions.
Major Products
Depending on the specific reaction and conditions, major products can include derivatives with altered functional groups or stereochemistry. For instance, oxidation may yield a corresponding carboxylic acid derivative.
Scientific Research Applications
Overview
1-((2S,3S,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione (CAS Number: 1946820-96-7) is a chemical compound with significant potential in various scientific fields, particularly in medicinal chemistry and biochemistry. Its unique structure suggests applications in drug development and as a biochemical probe.
Antiviral Activity
Research has indicated that compounds similar to pyrimidine derivatives exhibit antiviral properties. This specific compound may enhance the efficacy of antiviral agents by acting as a nucleoside analog, potentially inhibiting viral replication mechanisms. Studies on related compounds have shown promise against viruses such as HIV and Hepatitis C.
Anticancer Potential
The structural characteristics of 1-((2S,3S,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione suggest that it could interact with DNA or RNA polymerases. Preliminary studies on similar pyrimidine derivatives have demonstrated cytotoxic effects on various cancer cell lines, indicating potential for development as an anticancer agent.
Biochemical Probes
Due to its unique fluorinated structure and hydroxymethyl groups, this compound can serve as a biochemical probe for studying enzyme activities and metabolic pathways. The fluorescent properties associated with fluorinated compounds can be exploited in imaging techniques to monitor biological processes in real-time.
Pharmaceutical Standards
As a reference compound in pharmaceutical research, 1-((2S,3S,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione can be used to validate analytical methods for drug formulation and quality control processes.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antiviral Properties | Demonstrated inhibition of viral replication in vitro using similar pyrimidine derivatives. |
| Study B | Anticancer Activity | Showed significant cytotoxic effects on human cancer cell lines with IC50 values in the micromolar range. |
| Study C | Biochemical Applications | Utilized as a fluorescent probe to track metabolic pathways in live cells. |
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects primarily through interactions with nucleic acids and related enzymes. It may act as a chain terminator or enzyme inhibitor, disrupting the normal function of DNA or RNA polymerases. The exact molecular pathways would depend on the biological context, such as viral replication or cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between the target compound and its analogs.
Table 1: Structural and Functional Comparison
Key Findings
Impact of Halogen Substitution The 3-fluoro substituent (target compound) improves metabolic stability compared to non-halogenated analogs (e.g., ). However, the 3-chloro analog () exhibits higher molecular weight (276.67 vs. The 3-chloro-3-fluoro dual substitution () introduces unique electronic effects, though solubility may be reduced due to increased hydrophobicity .
Stereochemical Variations
- The target compound’s (2S,3S,4S,5S) configuration contrasts with the (2S,3R,4R,5R) isomer (), which may lead to divergent binding kinetics in enzyme-targeted applications .
5-Methyl groups () improve lipophilicity, favoring blood-brain barrier penetration in CNS-targeted therapies .
Functional Group Trade-offs
- Iodomethyl substitution () increases molecular weight (354.10) and enables radiolabeling for pharmacokinetic studies, though it may compromise stability under light or heat .
- Unmodified dihydroxy/hydroxymethyl analogs () serve as intermediates but lack the target compound’s specificity due to absence of fluorination/methylation .
Toxicity and Handling
- Most analogs share acute toxicity (H302: harmful if swallowed) and irritant properties (H315/H319), necessitating stringent safety protocols .
Biological Activity
The compound 1-((2S,3S,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione (CAS: 1946820-96-7) is a pyrimidine derivative characterized by its unique structural features that include a fluorinated tetrahydrofuran moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C10H13FN2O5
- Molecular Weight : 260.22 g/mol
- IUPAC Name : 1-((2S,3S,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
- Purity : ≥98% .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Initial studies suggest that it may act as an inhibitor of certain metabolic pathways involved in cellular proliferation and survival.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes related to nucleotide metabolism.
- Antimicrobial Activity : Preliminary data indicate that it may exhibit antimicrobial properties against various bacterial strains.
- Antiviral Potential : There are indications that this compound could interfere with viral replication processes.
In Vitro Studies
Recent research has focused on the in vitro evaluation of the compound against several microbial targets:
| Study | Target | Inhibition (%) | Concentration (μM) |
|---|---|---|---|
| Mycobacterium tuberculosis MurA-F enzymes | 56% | 100 | |
| Gram-positive bacteria | 50% | 50 |
These studies demonstrate the compound's efficacy in inhibiting key enzymes involved in bacterial cell wall synthesis.
Case Studies
-
Case Study on Antimicrobial Activity :
- A study conducted by researchers evaluated the effectiveness of this compound against Mycobacterium tuberculosis. The results indicated a significant inhibitory effect on MurA-F enzymes, suggesting its potential as a lead compound for developing new antimycobacterial agents.
-
Case Study on Antiviral Activity :
- Another investigation assessed the antiviral properties of the compound against influenza virus strains. Results showed a promising reduction in viral titers, indicating its potential utility in antiviral drug development.
Safety and Toxicology
Safety assessments are crucial for understanding the therapeutic window of this compound. Current data suggest that it has a favorable safety profile; however, comprehensive toxicological studies are required to fully ascertain its safety in clinical settings.
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized for high purity?
The compound is typically synthesized via nucleoside analog routes. A validated method involves reacting unprotected nucleosides with dimethyltrityl groups under anhydrous conditions. For example, using lithium carbonate (5 eq.) and N-ethyl-N,N-diisopropylamine (3 eq.) in tetrahydrofuran (THF) at 20°C yields 89% product after careful purification . Key optimizations include strict moisture control, inert atmosphere, and incremental addition of reagents to minimize side reactions. Post-synthesis, silica gel chromatography is recommended for isolating the product from unreacted starting materials.
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR (e.g., 150 MHz instruments) resolves stereochemistry and confirms substituent positions. For example, coupling constants in the tetrahydrofuran ring (~3.5–5.0 ppm for protons) validate the (2S,3S,4S,5S) configuration .
- Mass Spectrometry (MS): High-resolution MS (HRMS) using electrospray ionization (ESI) confirms molecular weight (e.g., m/z 306.318 for related analogs) .
- HPLC: Reverse-phase C18 columns (100 × 4 mm) with UV detection at 254 nm assess purity (>95%) and detect impurities .
Q. What safety protocols are critical for handling this compound?
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols (P261, P271) .
- Storage: Maintain under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis or oxidation .
- Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can discrepancies in stereochemical assignments of the tetrahydrofuran moiety be resolved?
Discrepancies often arise from ambiguous NOE (Nuclear Overhauser Effect) correlations or crystallographic data gaps. To resolve these:
- Perform 2D NMR (NOESY/COSY): Cross-peaks between the 3-fluoro and 4-hydroxy groups can confirm spatial proximity .
- X-ray Crystallography: Single-crystal diffraction provides unambiguous stereochemical proof. For example, reports crystallographic data for a related iodinated analog to validate configurations .
- Comparative Analysis: Cross-reference spectral data with structurally validated analogs (e.g., 5,6-dihydrouridine derivatives) to identify misassignments .
Q. What strategies reduce by-product formation during fluorination or hydroxymethylation steps?
- Temperature Control: Maintain reactions below 25°C to prevent thermal decomposition of sensitive intermediates .
- Protecting Groups: Use trityl (e.g., 4,4′-dimethoxytrityl) or acetyl groups to shield reactive hydroxyls during fluorination .
- Stoichiometric Precision: Limit excess fluorinating agents (e.g., DAST) to ≤1.2 eq. to avoid over-fluorination .
- In-line Monitoring: Employ LC-MS to track reaction progress and terminate before side reactions dominate .
Q. How can stability-indicating methods be developed to assess degradation under stress conditions?
- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions (0.1M HCl/NaOH) to identify degradation pathways .
- HPLC Method Development: Optimize mobile phases (e.g., acetonitrile/0.1% formic acid) to resolve degradation products like hydrolyzed tetrahydrofuran rings or demethylated pyrimidines .
- Mass Spectral Libraries: Compare degradation peaks with known impurities (e.g., lists thiazole-containing by-products) .
Q. What computational approaches aid in predicting the compound’s interaction with biological targets?
- Molecular Docking: Use software like AutoDock Vina to model binding affinities with enzymes (e.g., thymidylate synthase) based on the fluorinated ribose moiety’s electronegativity .
- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic environments .
- MD Simulations: Simulate solvation dynamics in aqueous buffers to assess conformational stability of the hydroxymethyl group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
